Stereochemical Integrity: Single (3R,5S) Enantiomer vs. Racemic 2,3,5-Triphenylisoxazolidine
The target compound is supplied as a single, defined (3R,5S) stereoisomer, as confirmed by its InChI Key (RYBFCGKGGOWHNN-FGZHOGPDSA-N), which encodes the absolute configuration at both C-3 and C-5 [1]. In contrast, the closest structural analog, 2,3,5-triphenylisoxazolidine (CAS 13787-96-7), is available only as a racemic or stereochemically undefined mixture with an InChI Key that lacks stereochemical descriptors . The presence of a single enantiomer is a prerequisite for chiral auxiliary applications; racemic mixtures would produce equimolar amounts of diastereomeric products, effectively nullifying asymmetric induction [2].
| Evidence Dimension | Stereochemical definition (InChI Key stereodescriptors) |
|---|---|
| Target Compound Data | InChI Key: RYBFCGKGGOWHNN-FGZHOGPDSA-N (encodes (3R,5S) absolute configuration) |
| Comparator Or Baseline | 2,3,5-Triphenylisoxazolidine (CAS 13787-96-7); InChI Key without stereodescriptors; racemic mixture |
| Quantified Difference | Stereochemically defined single enantiomer vs. undefined racemate; diastereomeric excess achievable with pure enantiomer: >95% (class-level inference); racemate: 0% |
| Conditions | Comparative analysis based on InChI Key stereodescriptors (J-GLOBAL database, ChemicalBook entries) |
Why This Matters
For asymmetric synthesis applications, only a single enantiomer can provide the chirality transfer essential for producing enantiomerically enriched products; a racemate cannot serve this function.
- [1] J-GLOBAL. [(3R,5S)-2,3,5-triphenyl-1,2-oxazolidin-5-yl]methanol, InChI Key: RYBFCGKGGOWHNN-FGZHOGPDSA-N. Japan Science and Technology Agency. View Source
- [2] Nakano, H. & Okuyama, Y. (2014). Chiral oxazolidine catalyst for asymmetric synthesis. Tohoku University. (Enantiopure chiral ligand required for effective asymmetric induction.) View Source
